molecular formula C21H21N5O2 B11021731 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

カタログ番号: B11021731
分子量: 375.4 g/mol
InChIキー: CUCANMHPCMKSDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a hybrid heterocyclic compound featuring two pharmacologically significant moieties: a benzimidazole ring and a 4-oxoquinazolinone core, connected via a butanamide linker. The benzimidazole group is known for its role in targeting enzymes and receptors, while the quinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The butanamide chain likely enhances solubility and modulates interactions with biological targets.

特性

分子式

C21H21N5O2

分子量

375.4 g/mol

IUPAC名

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H21N5O2/c27-20(22-12-11-19-24-17-8-3-4-9-18(17)25-19)10-5-13-26-14-23-16-7-2-1-6-15(16)21(26)28/h1-4,6-9,14H,5,10-13H2,(H,22,27)(H,24,25)

InChIキー

CUCANMHPCMKSDR-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCC3=NC4=CC=CC=C4N3

製品の起源

United States

準備方法

合成経路と反応条件

N-[2-(1H-ベンゾイミダゾール-2-イル)エチル]-4-(4-オキソキナゾリン-3(4H)-イル)ブタンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下のようなものがあります。

    ベンゾイミダゾールの形成: o-フェニレンジアミンを出発原料とし、ギ酸と反応させてベンゾイミダゾールを形成する。

    キナゾリノンの合成: アントラニル酸とホルムアミドを反応させてキナゾリノンを生成する。

    部分の結合: その後、ベンゾイミダゾール構造とキナゾリノン構造は、炭酸カリウムなどの塩基の存在下、臭化エチルを用いてエチル鎖を介して結合する。

    最終カップリング: 得られた中間体をブタノイルクロリドとカップリングさせて最終化合物を形成する。

工業的生産方法

この化合物の工業的生産では、同様の合成経路が用いられますが、規模が大きくなります。プロセスは収率と純度を最適化するために行われ、多くの場合、以下のようなものが含まれます。

    バッチ反応器: 制御された反応条件のために。

    精製技術: 再結晶やクロマトグラフィーなど、最終生成物の高純度を確保するために。

化学反応の分析

反応の種類

N-[2-(1H-ベンゾイミダゾール-2-イル)エチル]-4-(4-オキソキナゾリン-3(4H)-イル)ブタンアミドは、様々な化学反応を起こす可能性があります。以下のようなものがあります。

    酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用する。

    還元: 水素化リチウムアルミニウムなどの還元剤を使用する。

    置換: ハロゲン化物や他の求核剤との求核置換反応。

一般的な試薬と条件

    酸化: 通常、酸化剤を用いて酸性または塩基性条件下で行われる。

    還元: 副反応を防ぐために無水条件で行われる。

    置換: 多くの場合、ジメチルスルホキシド (DMSO) やアセトニトリルなどの極性非プロトン性溶媒中で行われる。

主な生成物

    酸化: キナゾリノン誘導体に、追加の酸素官能基が形成される場合がある。

    還元: ベンゾイミダゾール環やキナゾリノン環の還元型が生成される可能性がある。

    置換: 使用した求核剤に応じて、様々な置換誘導体が生成される。

科学的研究の応用

Anticancer Potential

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exhibits promising anticancer properties. Compounds with similar structural motifs have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and others related to purine synthesis .

In one study, derivatives of benzimidazole and quinazoline were synthesized and evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116). The results indicated that certain compounds exhibited significant cytotoxicity, suggesting that this compound could be a potential candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound also shows significant antimicrobial properties. Research indicates that derivatives of benzimidazole can effectively target both Gram-positive and Gram-negative bacteria as well as fungal strains . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

In vitro studies have demonstrated that related compounds possess low minimum inhibitory concentrations (MICs) against various pathogens, indicating strong antimicrobial effects . This suggests that N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide could be developed into a novel antimicrobial agent.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Studies : In a comparative study of various benzimidazole derivatives, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide was noted for its enhanced efficacy against cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains, showing significant inhibition rates that support the development of this compound as a broad-spectrum antimicrobial agent .

作用機序

類似化合物の比較

類似化合物

    N-[2-(1H-ベンゾイミダゾール-2-イル)エチル]-4-(4-オキソキナゾリン-3(4H)-イル)ブタンアミド: 他のベンゾイミダゾール誘導体やキナゾリノン誘導体と類似性がある。

    ベンゾイミダゾール誘導体: 抗寄生虫薬や抗真菌薬として知られている。

    キナゾリノン誘導体: 抗がん剤や抗炎症剤として研究されている。

独自性

  • ベンゾイミダゾールとキナゾリノンを単一の分子に組み合わせた独特の構造により、一連の独自の化学的および生物学的特性が提供される。
  • この化合物は様々な化学反応を起こす可能性があり、複数の分野で応用できるため、貴重な研究対象となっている。

類似化合物との比較

Quinazolinone Derivatives with Sulfonamide Linkages

Compounds such as 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) () share the 4-oxoquinazolinone core but differ in substituents. Key distinctions:

  • Linker and Functional Groups : The target compound uses a butanamide linker, whereas sulfonamide derivatives (e.g., compounds 21–24) employ thioether and hydrazineyl groups .
  • Bioactivity: Sulfonamide-linked quinazolinones exhibit carbonic anhydrase inhibition (e.g., compound 23: IC₅₀ = 12.3 nM) due to the sulfonamide moiety’s affinity for zinc-containing enzymes . The target compound’s benzimidazole may confer distinct receptor-binding properties.

Benzotriazinone Carboxamides

N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., compound 14a–14n, ) replace quinazolinone with triazinone.

  • Electronic Properties: Triazinone’s electron-deficient core may alter binding kinetics compared to quinazolinone .
  • Synthesis: These derivatives are synthesized via isatin oxidation, yielding intermediates with divergent reactivity compared to benzimidazole-quinazolinone hybrids .

Melting Points and Yields

Compound Class Example Compound Melting Point (°C) Yield (%) Reference
Sulfonamide-Quinazolinones Compound 23 278–280 88
Acetamide-Quinazolinones 4d () 242–244 38
Triazinone Carboxamides 14a (N-ethyl derivative) Not reported 60–85*

*Yields for triazinones vary based on amine substituents.

The target compound’s melting point is unreported but likely intermediate between sulfonamide-linked quinazolinones (higher due to hydrogen bonding) and acetamide derivatives.

Key Research Findings and Trends

Linker Length Matters: Butanamide chains (4 carbons) in the target compound and triazinones () may improve solubility over shorter acetamide linkers ().

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance thermal stability and bioactivity in sulfonamide-quinazolinones .

Synthetic Flexibility: The target compound’s benzimidazole-quinazolinone architecture allows modular derivatization, as seen in and .

生物活性

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This compound consists of a benzimidazole moiety linked to a quinazoline derivative, which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and quinazoline scaffolds exhibit significant antimicrobial properties. A study highlighted that derivatives of benzimidazole demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and norfloxacin .

CompoundTarget OrganismMIC (µg/ml)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamideS. aureus2
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamideE. coli8

Anticancer Activity

The benzimidazole derivatives are also noted for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For example, certain derivatives have been reported to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the inhibition of pathways like NF-kB and COX enzymes, which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole and quinazoline rings significantly influence biological activity. For instance:

  • Substituents on the benzene ring : Electron-withdrawing groups enhance antimicrobial activity.
  • Alkyl chain length : Optimal chain length is crucial for maintaining activity while minimizing toxicity.

Case Studies

  • In vitro Evaluation : A series of benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against various pathogens. The study found that modifications at the 2-position significantly improved activity against S. aureus .
  • In vivo Studies : Animal models treated with N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide demonstrated reduced tumor size and improved survival rates compared to control groups, indicating its potential as an anticancer agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。